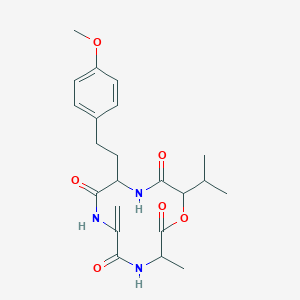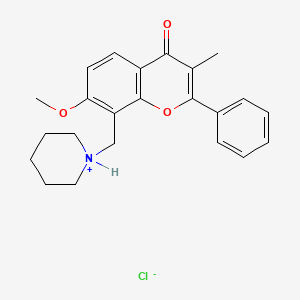
1lambda(4),4lambda(4)-Dithiabicyclo(2.2.2)octane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1lambda(4),4lambda(4)-Dithiabicyclo(2.2.2)octane is a bicyclic organic compound characterized by its unique structure, which includes two sulfur atoms. This compound is known for its stability and reactivity, making it a valuable substance in various chemical processes and applications.
準備方法
Synthetic Routes and Reaction Conditions: 1lambda(4),4lambda(4)-Dithiabicyclo(2.2.2)octane can be synthesized through several methods. One common approach involves the reaction of a suitable diene with sulfur dichloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts, such as Lewis acids, can further enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions: 1lambda(4),4lambda(4)-Dithiabicyclo(2.2.2)octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can convert the compound into thiols or disulfides. Reducing agents such as lithium aluminum hydride are often used.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the sulfur atoms is replaced by another nucleophile. Typical reagents include alkyl halides and amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and disulfides.
Substitution: Alkylated or aminated derivatives of the original compound.
科学的研究の応用
1lambda(4),4lambda(4)-Dithiabicyclo(2.2.2)octane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming stable complexes with transition metals.
Biology: The compound is studied for its potential as an antioxidant, protecting cells from oxidative damage.
Medicine: Research is ongoing into its use as a therapeutic agent for conditions involving oxidative stress.
Industry: It is utilized as a stabilizer in polymer production and as a catalyst in various organic reactions.
作用機序
The mechanism by which 1lambda(4),4lambda(4)-Dithiabicyclo(2.2.2)octane exerts its effects involves its ability to donate and accept electrons. This property allows it to participate in redox reactions, neutralizing reactive oxygen species and protecting biological molecules from oxidative damage. The compound’s sulfur atoms play a crucial role in its reactivity, forming stable intermediates during chemical reactions.
Similar Compounds:
1,4-Dithiabicyclo(2.2.2)octane: Similar in structure but lacks the lambda(4) designation, affecting its reactivity.
1,4-Diazabicyclo(2.2.2)octane: Contains nitrogen atoms instead of sulfur, leading to different chemical properties and applications.
1,4-Dioxabicyclo(2.2.2)octane: Contains oxygen atoms, making it more suitable for different types of reactions compared to sulfur-containing analogs.
Uniqueness: this compound is unique due to its sulfur atoms, which confer distinct redox properties and reactivity patterns. This makes it particularly valuable in applications requiring strong nucleophiles or antioxidants.
特性
| 5344-51-4 | |
分子式 |
C6H12S2+2 |
分子量 |
148.3 g/mol |
IUPAC名 |
1,4-dithioniabicyclo[2.2.2]octane |
InChI |
InChI=1S/C6H12S2/c1-2-8-5-3-7(1)4-6-8/h1-6H2/q+2 |
InChIキー |
PGGPTOJSPHDALQ-UHFFFAOYSA-N |
正規SMILES |
C1C[S+]2CC[S+]1CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


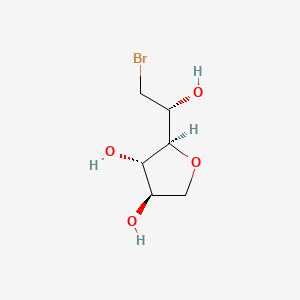
![2,6-Dioxabicyclo[2.2.1]heptane](/img/structure/B12799464.png)

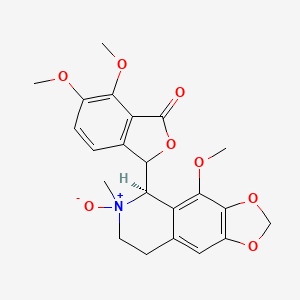
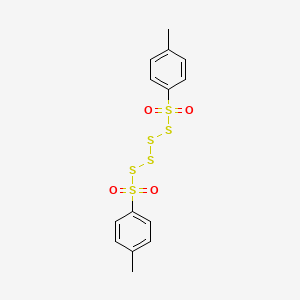
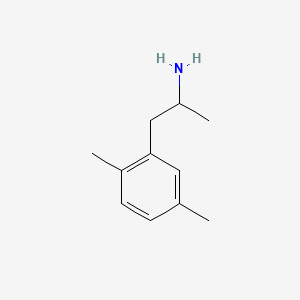


![5-methyl-1,3,4,13-tetrazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,12-pentaene](/img/structure/B12799498.png)


![undecacyclo[30.6.2.210,13.02,27.04,25.06,23.08,21.011,20.012,17.029,39.036,40]dotetraconta-1(39),2,4,6(23),7,9,11(20),12,14,16,18,21,24,26,28,30,32(40),33,35,37,41-henicosaene](/img/no-structure.png)
